CID 71329941
Description
CID 71329941 is a chemical compound isolated from Cinnamomum species essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1B) and vacuum distillation fractionation (Figure 1C) . The compound’s chemical structure (Figure 1A) features a bicyclic monoterpenoid skeleton with hydroxyl and ketone functional groups, as inferred from its mass spectrum (Figure 1D). This compound is a major constituent of CIEO, with its concentration varying across distillation fractions, peaking in mid-polarity fractions .
Properties
CAS No. |
93509-33-2 |
|---|---|
Molecular Formula |
Ag3Sr7 |
Molecular Weight |
936.9 g/mol |
InChI |
InChI=1S/3Ag.7Sr |
InChI Key |
PVMNDMPABQCLRP-UHFFFAOYSA-N |
Canonical SMILES |
[Sr].[Sr].[Sr].[Sr].[Sr].[Sr].[Sr].[Ag].[Ag].[Ag] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 71329941 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
CID 71329941 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CID 71329941 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 71329941 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
CID 71329941 belongs to the monoterpenoid class, sharing structural motifs with other plant-derived terpenes. Key comparisons include:




Key Observations:
Structural Diversity: Unlike this compound’s oxygenated monoterpenoid structure, oscillatoxin derivatives (e.g., CID 101283546) feature complex polycyclic ethers linked to cytotoxic activity . Colchicine (CID 6167) and tubocuraine (CID 6000) belong to alkaloid classes, emphasizing nitrogen-containing pharmacophores .
Bioactivity : this compound’s hypothesized antioxidant activity contrasts with oscillatoxin D’s cytotoxicity and colchicine’s microtubule disruption. CID 46907796 and its analogs (ChEMBL 1724922, 1711746) target Nrf2 pathways, suggesting divergent mechanistic roles compared to this compound .
Synthetic vs. Natural Origins : While this compound is plant-derived, compounds like CID 46907796 are synthetic, highlighting differences in bioavailability and purification challenges .
Pharmacokinetic and Physicochemical Comparisons
Machine learning models (e.g., placental transfer classifiers) applied to tubocuraine analogs (CID 6000) could guide predictions for this compound . For example:
- LogP Values: Monoterpenoids like this compound typically exhibit LogP values between 2.5–4.0, favoring membrane permeability but lower than synthetic Nrf2 inhibitors (LogP ~0.03 for CID 46907796) .
- Metabolic Stability : Unlike colchicine (CYP3A4 substrate), this compound’s lack of aromatic rings may reduce CYP-mediated metabolism, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
